molecular formula C27H27N3O3 B15283604 N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Cat. No.: B15283604
M. Wt: 441.5 g/mol
InChI Key: KRMUSJBFIHWDDU-RCDKEGFXSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound that features an indole moiety, a phenylethyl group, and an epoxyisoindole structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can be achieved through a multi-step process involving the coupling of tryptamine derivatives with carboxylic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction typically proceeds under mild conditions, with the carboxylic acid and amine being stirred in the presence of DCC at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and substituted indole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is unique due to its epoxyisoindole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

(1R,5S,7S)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-3-(2-phenylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C27H27N3O3/c31-25(28-14-11-19-16-29-21-9-5-4-8-20(19)21)23-22-10-13-27(33-22)17-30(26(32)24(23)27)15-12-18-6-2-1-3-7-18/h1-10,13,16,22-24,29H,11-12,14-15,17H2,(H,28,31)/t22-,23?,24+,27-/m0/s1

InChI Key

KRMUSJBFIHWDDU-RCDKEGFXSA-N

Isomeric SMILES

C1[C@]23C=C[C@H](O2)C([C@@H]3C(=O)N1CCC4=CC=CC=C4)C(=O)NCCC5=CNC6=CC=CC=C65

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CC=CC=C4)C(=O)NCCC5=CNC6=CC=CC=C65

Origin of Product

United States

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